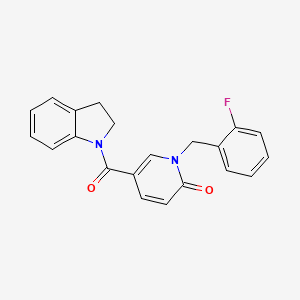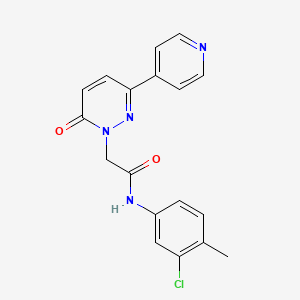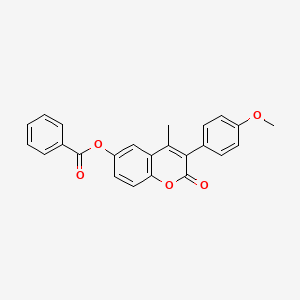![molecular formula C14H13N5O2S2 B11253800 N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11253800.png)
N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Metil-2-({3-metil-4-oxo-4H-[1,3,4]tiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-fenilacetamida es un complejo compuesto orgánico que pertenece a la clase de derivados de tiadiazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-Metil-2-({3-metil-4-oxo-4H-[1,3,4]tiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-fenilacetamida típicamente involucra múltiples pasos. Un método común comienza con la preparación del anillo de tiadiazol, que se logra mediante la reacción de haluros de hidrazonilo con tiocianato de potasio o derivados de tiosemicarbazida . El intermedio resultante luego se hace reaccionar con varios reactivos para formar el compuesto final.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala utilizando reactores automatizados y un control preciso de las condiciones de reacción, como la temperatura, la presión y el pH. El uso de catalizadores y solventes también puede desempeñar un papel crucial en la optimización del rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-Metil-2-({3-metil-4-oxo-4H-[1,3,4]tiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-fenilacetamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halógenos en presencia de un catalizador.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles o aminas.
Aplicaciones Científicas De Investigación
N-Metil-2-({3-metil-4-oxo-4H-[1,3,4]tiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-fenilacetamida tiene varias aplicaciones de investigación científica:
Química Medicinal: Tiene potencial como agente antimicrobiano, mostrando actividad contra varias cepas bacterianas y fúngicas.
Agricultura: Puede utilizarse como pesticida o fungicida debido a su actividad biológica.
Ciencia de Materiales: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de N-Metil-2-({3-metil-4-oxo-4H-[1,3,4]tiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-fenilacetamida involucra su interacción con dianas moleculares específicas. Por ejemplo, en aplicaciones antimicrobianas, puede inhibir la síntesis de proteínas esenciales o interrumpir la membrana celular de los microorganismos. Las vías exactas y las dianas moleculares pueden variar según la aplicación y el organismo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(3-terc-butil-4-oxo-4H-[1,3,4]tiadiazolo[2,3-C][1,2,4]triazin-7-il)sulfanyl]-N-(2-metilfenil)acetamida
- Metil 4-({[(3-terc-butil-4-oxo-4H-[1,3,4]tiadiazolo[2,3-C][1,2,4]triazin-7-il)sulfanyl]-N-(2-metilfenil)acetamida
Unicidad
N-Metil-2-({3-metil-4-oxo-4H-[1,3,4]tiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-fenilacetamida es único debido a sus características estructurales específicas y la presencia de ambos anillos de tiadiazol y triazina. Esta combinación imparte propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H13N5O2S2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-methyl-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H13N5O2S2/c1-9-12(21)19-13(16-15-9)23-14(17-19)22-8-11(20)18(2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clave InChI |
HESBJQKRSBIKCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B11253718.png)
![1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11253722.png)
![N-(2,5-dimethylphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11253730.png)
![4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11253740.png)
![4-bromo-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B11253748.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxybenzamide](/img/structure/B11253752.png)
![4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide](/img/structure/B11253756.png)



![2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11253788.png)


![3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11253797.png)
